Cas no 320423-22-1 (2,3-dimethylphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate)

2,3-dimethylphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 2,3-DIMETHYLPHENYL 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE
- 2,3-dimethylphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
-
2,3-dimethylphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 12M-330S-10G |
2,3-dimethylphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate |
320423-22-1 | >90% | 10g |
£5775.00 | 2025-02-09 | |
TRC | D175745-0.5mg |
2,3-Dimethylphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate |
320423-22-1 | 0.5mg |
$ 50.00 | 2022-06-05 | ||
Key Organics Ltd | 12M-330S-1G |
2,3-dimethylphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate |
320423-22-1 | >90% | 1g |
£770.00 | 2025-02-09 | |
A2B Chem LLC | AI73811-500mg |
2,3-dimethylphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate |
320423-22-1 | >90% | 500mg |
$720.00 | 2024-04-20 | |
A2B Chem LLC | AI73811-5mg |
2,3-dimethylphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate |
320423-22-1 | >90% | 5mg |
$214.00 | 2024-04-20 | |
Key Organics Ltd | 12M-330S-0.5G |
2,3-dimethylphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate |
320423-22-1 | >90% | 0.5g |
£385.00 | 2025-02-09 | |
Key Organics Ltd | 12M-330S-5G |
2,3-dimethylphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate |
320423-22-1 | >90% | 5g |
£3080.00 | 2025-02-09 | |
TRC | D175745-1mg |
2,3-Dimethylphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate |
320423-22-1 | 1mg |
$ 80.00 | 2022-06-05 | ||
Key Organics Ltd | 12M-330S-1MG |
2,3-dimethylphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate |
320423-22-1 | >90% | 1mg |
£28.00 | 2025-02-09 | |
A2B Chem LLC | AI73811-1g |
2,3-dimethylphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate |
320423-22-1 | >90% | 1g |
$1295.00 | 2024-04-20 |
2,3-dimethylphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate Related Literature
-
1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
-
Filip T. Szczypiński,Christopher A. Hunter Chem. Sci., 2019,10, 2444-2451
Additional information on 2,3-dimethylphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Recent Advances in the Study of 2,3-dimethylphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS: 320423-22-1)
The compound 2,3-dimethylphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS: 320423-22-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This pyrazole derivative, characterized by its trifluoromethyl and carboxylate functional groups, exhibits promising biological activities, making it a subject of extensive investigation for potential therapeutic applications. Recent studies have focused on its synthesis, mechanism of action, and pharmacological properties, shedding light on its utility in drug development.
One of the key areas of research has been the optimization of synthetic routes for 2,3-dimethylphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method that employs a multi-step reaction sequence involving condensation, cyclization, and esterification. This method not only improves the overall yield but also enhances the purity of the final product, which is critical for pharmaceutical applications. The study emphasized the importance of the trifluoromethyl group in enhancing the compound's metabolic stability and bioavailability.
In terms of biological activity, recent in vitro and in vivo studies have demonstrated that this compound exhibits potent inhibitory effects on specific enzyme targets, particularly those involved in inflammatory pathways. For instance, a 2023 study in Bioorganic & Medicinal Chemistry Letters reported that 2,3-dimethylphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate acts as a selective inhibitor of cyclooxygenase-2 (COX-2), with an IC50 value in the nanomolar range. This finding suggests its potential as a lead compound for developing new anti-inflammatory drugs with fewer side effects compared to traditional NSAIDs.
Further investigations into the compound's pharmacokinetic profile have revealed favorable properties, such as good oral absorption and a relatively long half-life in preclinical models. A recent pharmacokinetic study published in European Journal of Pharmaceutical Sciences (2024) highlighted the compound's ability to cross the blood-brain barrier, opening up possibilities for its use in central nervous system (CNS) disorders. However, the study also noted the need for further optimization to reduce potential off-target effects and improve specificity.
Another promising avenue of research involves the exploration of 2,3-dimethylphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate as an anticancer agent. Preliminary data from a 2024 study in Molecular Cancer Therapeutics indicated that the compound induces apoptosis in certain cancer cell lines by modulating key signaling pathways, including the PI3K/AKT/mTOR axis. These findings are particularly exciting given the compound's unique chemical structure, which may offer advantages over existing anticancer drugs in terms of resistance profiles.
Despite these advancements, challenges remain in the development of 2,3-dimethylphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate as a therapeutic agent. Issues such as scalability of synthesis, potential toxicity, and the need for comprehensive clinical trials must be addressed. Nevertheless, the compound's versatile biological activities and favorable physicochemical properties make it a compelling candidate for further research. Future studies are expected to focus on structure-activity relationship (SAR) optimization and the identification of novel therapeutic indications.
In conclusion, 2,3-dimethylphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS: 320423-22-1) represents a promising scaffold in medicinal chemistry, with potential applications in inflammation, CNS disorders, and oncology. The latest research underscores its pharmacological potential while also highlighting the need for continued investigation to fully realize its therapeutic benefits. As the field progresses, this compound may serve as a cornerstone for the development of next-generation pharmaceuticals.
320423-22-1 (2,3-dimethylphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate) Related Products
- 1218810-52-6(ethyl 4-aminobut-2-enoate)
- 2137796-34-8(3-methyl-1-3-(methylsulfanyl)propyl-1H-pyrazol-4-amine)
- 2169061-63-4(2-(1-bromo-2-methoxyethyl)-4-methyl-1,3-thiazole-5-carbaldehyde)
- 1326883-61-7(4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-fluoro-3-(piperidine-1-carbonyl)quinoline)
- 337915-93-2(9-Bromo-1,2,3,4-tetrahydroacridine)
- 891610-00-7(N-benzyl-3-(4-bromo-2-fluorophenyl)-2-cyanoprop-2-enamide)
- 898622-16-7(2-(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl-N-(3,4-dichlorophenyl)acetamide)
- 1021038-79-8(6-[4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl]-N-(pyridin-2-yl)pyridazin-3-amine)
- 97399-95-6(Paniculidine C)
- 2377607-19-5(5-Fluoro-2-[2-(pyrrolidin-1-yl)ethoxy]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile)



